3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

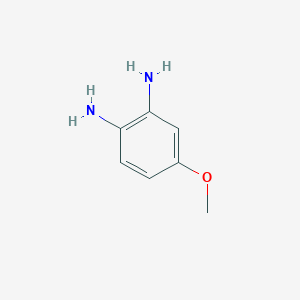

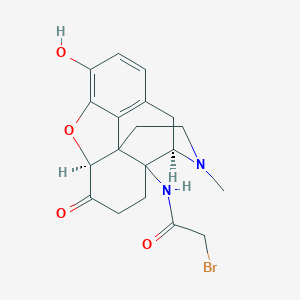

3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid, also known as BAC, is a fluorescent probe that has been widely used in scientific research. It belongs to the class of coumarin-based fluorescent dyes that are commonly used for labeling and imaging of biological molecules.

Mechanism of Action

3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid is a coumarin-based fluorescent dye that exhibits fluorescence when excited by light of a specific wavelength. The mechanism of fluorescence is based on the excited state intramolecular proton transfer (ESIPT) process, which involves the transfer of a proton from the phenolic hydroxyl group to the nitrogen atom of the diethylamino group. This process results in a shift of the absorption and emission spectra of 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid to longer wavelengths, making it suitable for fluorescence imaging.

Biochemical and Physiological Effects:

3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid has been shown to have low toxicity and does not interfere with the biological processes of living cells. It has been used to study the physiological and biochemical effects of various compounds on living cells. 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid has also been used to study the effect of pH, temperature, and ionic strength on the structure and function of biomolecules.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid as a fluorescent probe include its high sensitivity, low toxicity, and easy synthesis. 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid is also stable under physiological conditions and has a long fluorescence lifetime, making it suitable for time-resolved fluorescence imaging. However, 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid has some limitations, such as its relatively low quantum yield, which limits its application in low-concentration samples. 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid is also sensitive to pH changes, which can affect its fluorescence properties.

Future Directions

There are several future directions for the use of 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid in scientific research. One direction is the development of new coumarin-based fluorescent dyes with improved properties such as higher quantum yield and better pH stability. Another direction is the application of 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid in the study of protein-protein interactions and protein-ligand interactions using fluorescence resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM). 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid can also be used in the development of new biosensors for the detection of biomolecules in living cells. Finally, 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid can be used in the study of the structure and function of biomolecules in complex biological systems such as tissues and organs.

Synthesis Methods

The synthesis of 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid involves the reaction of 7-diethylamino-4-trifluoromethylcoumarin with 2-mercaptobenzothiazole in the presence of a base. The resulting product is then oxidized to yield 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid. The yield of 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid can be improved by optimizing the reaction conditions such as the reaction temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid has been widely used as a fluorescent probe for labeling and imaging of biological molecules such as proteins, lipids, and nucleic acids. It has been used to study the localization, trafficking, and dynamics of these molecules in living cells. 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid has also been used to study the interaction between proteins and ligands, and to monitor enzyme activity. In addition, 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid has been used to study the structure and function of biomolecules in vitro and in vivo.

properties

IUPAC Name |

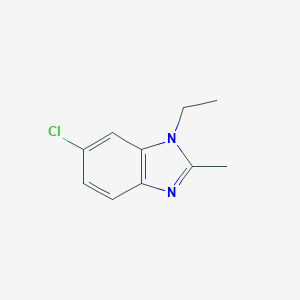

3-(1,3-benzothiazol-2-yl)-7-(diethylamino)-2-oxochromene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-3-23(4-2)12-9-10-13-15(11-12)27-21(26)18(17(13)20(24)25)19-22-14-7-5-6-8-16(14)28-19/h5-11H,3-4H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVYACOYVMNCMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=NC4=CC=CC=C4S3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391809 |

Source

|

| Record name | 3-(2-BENZOTHIAZOLYL)-7-(DIETHYLAMINO)COUMARIN-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid | |

CAS RN |

136997-14-3 |

Source

|

| Record name | 3-(2-BENZOTHIAZOLYL)-7-(DIETHYLAMINO)COUMARIN-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)